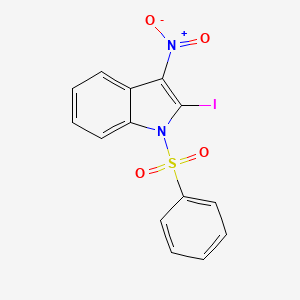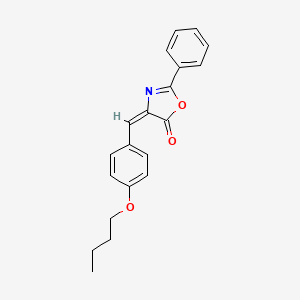
1-(Benzenesulfonyl)-2-iodo-3-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure includes an indole core substituted with iodine, nitro, and phenylsulfonyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole typically involves multiple steps. One common method includes the iodination of 3-nitro-1-(phenylsulfonyl)-1H-indole. The reaction is carried out in a solvent such as methanol at low temperatures, followed by warming to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, leading to the formation of new compounds.
Reduction: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas and a catalyst.
Oxidation: The phenylsulfonyl group can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include tert-butylamine for nucleophilic substitution and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine and phenylsulfonyl groups can influence the compound’s binding to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application .
Comparison with Similar Compounds
2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole can be compared with other indole derivatives such as:
3-Nitro-1-(phenylsulfonyl)-1H-indole: Lacks the iodine substitution, making it less reactive in nucleophilic substitution reactions.
2-Amino-3-nitro-1-(phenylsulfonyl)-1H-indole: Contains an amino group instead of iodine, leading to different chemical properties and reactivity.
The uniqueness of 2-Iodo-3-nitro-1-(phenylsulfonyl)-1H-indole lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
927807-86-1 |
|---|---|
Molecular Formula |
C14H9IN2O4S |
Molecular Weight |
428.20 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-3-nitroindole |
InChI |
InChI=1S/C14H9IN2O4S/c15-14-13(17(18)19)11-8-4-5-9-12(11)16(14)22(20,21)10-6-2-1-3-7-10/h1-9H |
InChI Key |
HDQWVBORIQANLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)

![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)


![N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide](/img/structure/B12900668.png)
![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)



![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)


